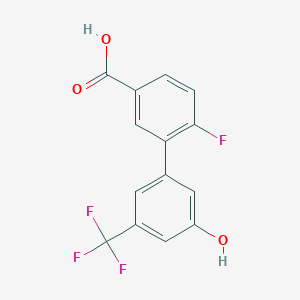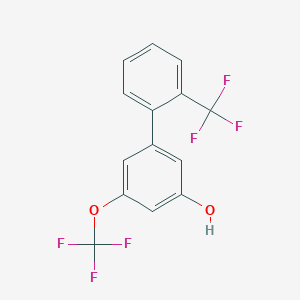
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CMTP-TFMP) is a synthetic phenolic compound that has seen increasing use in scientific research due to its unique characteristics. 5-CMTP-TFMP has been studied for its utility in numerous applications, including as a catalyst in organic syntheses, as a reagent in the synthesis of biologically active compounds, and as a pharmaceutical component.
Applications De Recherche Scientifique
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in numerous scientific research applications. It has been used as a catalyst in organic syntheses, as a reagent in the synthesis of biologically active compounds, and as a pharmaceutical component. It has also been used as a reagent in the synthesis of chiral compounds, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of peptides.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. It is believed to act as an electron donor, donating electrons to other molecules and thus allowing for the formation of new bonds. It is also believed to act as an electron acceptor, accepting electrons from other molecules and thus allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it has been shown to have antibacterial and antifungal properties, as well as the ability to inhibit the growth of certain cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a long shelf life, and it is relatively inexpensive. Additionally, it is soluble in both organic and aqueous solvents, making it easy to use in a variety of experiments. However, it can be toxic if inhaled or ingested, and it should be handled with caution.
Orientations Futures
There are numerous potential future directions for 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%. Further research into its mechanism of action, biochemical and physiological effects, and potential applications could lead to the discovery of new, more effective therapies and treatments. Additionally, its use as a catalyst in organic syntheses could lead to the development of new, more efficient synthetic pathways. Finally, its use as a reagent in the synthesis of biologically active compounds could lead to the development of new, more effective drugs.
Méthodes De Synthèse
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 3-chloro-4-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is then quenched with water and the product is isolated by filtration and recrystallization. The resulting product is a white solid with a melting point of 92-93°C.
Propriétés
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O3/c1-20-13-3-2-8(6-12(13)15)9-4-10(19)7-11(5-9)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOASSGMDJACTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686683 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261903-50-7 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


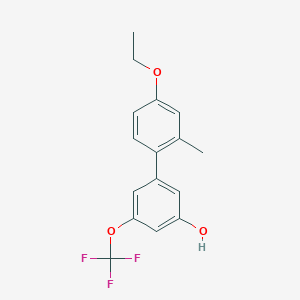
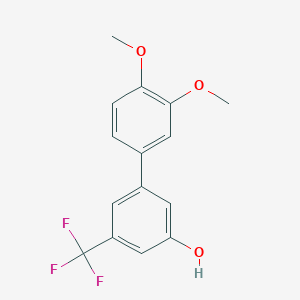
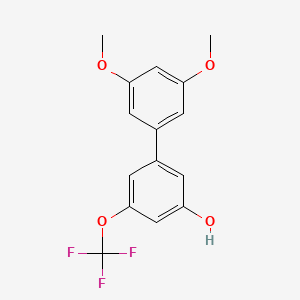
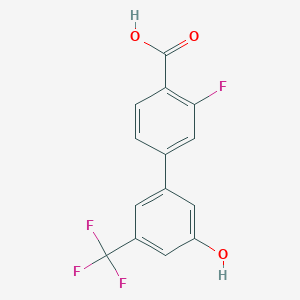

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
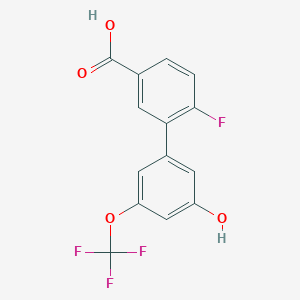

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)


